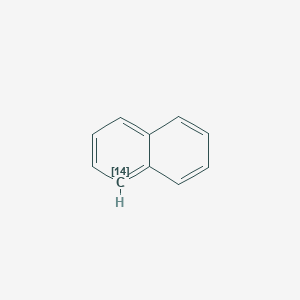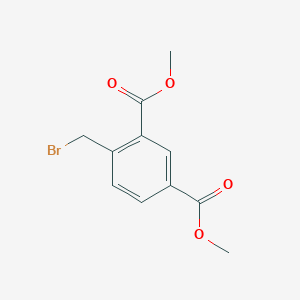![molecular formula C27H39PSi3 B105771 Phosphine, tris[p-(trimethylsilyl)phenyl]- CAS No. 18848-96-9](/img/structure/B105771.png)
Phosphine, tris[p-(trimethylsilyl)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphine, tris[p-(trimethylsilyl)phenyl]- is an organophosphorus compound with the molecular formula C27H39PSi3. It is characterized by the presence of three 4-(trimethylsilyl)phenyl groups attached to a central phosphorus atom. This compound is known for its steric bulk and stability, making it a valuable ligand in coordination chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphine, tris[p-(trimethylsilyl)phenyl]- can be synthesized through several methods:
Reaction of alkali metal phosphides: Alkali metal phosphides such as sodium phosphide, potassium phosphide, or lithium phosphide react with chlorotrimethylsilane or fluorotrimethylsilane in solvents like 1,2-dimethoxyethane or diethyl ether.
Reaction of sodium-potassium alloy with phosphorus: Sodium-potassium alloy reacts with white or red phosphorus in refluxing 1,2-dimethoxyethane for 24 hours, followed by the addition of chlorotrimethylsilane and heating at reflux for 72 hours.
Reaction of piperidinodichlorophosphine with lithium powder: Piperidinodichlorophosphine reacts with lithium powder and chlorotrimethylsilane in refluxing tetrahydrofuran.
Reaction of phosphine with trimethylsilyl triflate: Phosphine reacts with an excess of trimethylsilyl triflate in the presence of a tertiary amine in an inert solvent like diethyl ether at low temperature.
Reaction of phosphorus trichloride with magnesium and chlorotrimethylsilane: This method yields the compound with a moderate yield.
Chemical Reactions Analysis
Phosphine, tris[p-(trimethylsilyl)phenyl]- undergoes several types of chemical reactions:
Scientific Research Applications
Phosphine, tris[p-(trimethylsilyl)phenyl]- has several scientific research applications:
Coordination Chemistry: Due to its steric bulk and stability, it is used as a ligand in coordination chemistry to stabilize metals in low oxidation states.
Electronic Properties Investigation: It serves as a model compound for investigating the electronic properties of sterically unencumbered phosphines.
Mechanism of Action
The mechanism by which phosphine, tris(4-(trimethylsilyl)phenyl)- exerts its effects involves its ability to act as a ligand and stabilize metal centers. The steric bulk provided by the trimethylsilyl groups shields the phosphorus atom, allowing it to interact selectively with certain metal cations. This selective interaction is crucial for its role in catalysis and coordination chemistry .
Comparison with Similar Compounds
Phosphine, tris[p-(trimethylsilyl)phenyl]- can be compared with other similar compounds:
Tris(2-(trimethylsilyl)phenyl)phosphine: This compound also features trimethylsilyl groups but attached at the 2-position of the phenyl rings.
Tris(2,4,6-trimethoxyphenyl)phosphine: Known for its strong Lewis-basic properties, this compound is used as an organocatalyst in various chemical reactions.
Tris(4-(1-phenyl-1H-benzo[d]imidazole)phenyl)phosphine oxide: This compound is used in electronic applications due to its strong polarity properties and π-electrons.
Phosphine, tris[p-(trimethylsilyl)phenyl]- stands out due to its unique steric bulk and stability, making it a valuable ligand in coordination chemistry and catalysis.
Properties
CAS No. |
18848-96-9 |
|---|---|
Molecular Formula |
C27H39PSi3 |
Molecular Weight |
478.8 g/mol |
IUPAC Name |
tris(4-trimethylsilylphenyl)phosphane |
InChI |
InChI=1S/C27H39PSi3/c1-29(2,3)25-16-10-22(11-17-25)28(23-12-18-26(19-13-23)30(4,5)6)24-14-20-27(21-15-24)31(7,8)9/h10-21H,1-9H3 |
InChI Key |
JBGZDPADFXLUTA-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C1=CC=C(C=C1)P(C2=CC=C(C=C2)[Si](C)(C)C)C3=CC=C(C=C3)[Si](C)(C)C |
Canonical SMILES |
C[Si](C)(C)C1=CC=C(C=C1)P(C2=CC=C(C=C2)[Si](C)(C)C)C3=CC=C(C=C3)[Si](C)(C)C |
Key on ui other cas no. |
18848-96-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





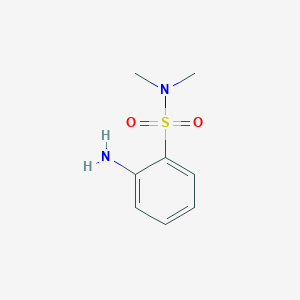


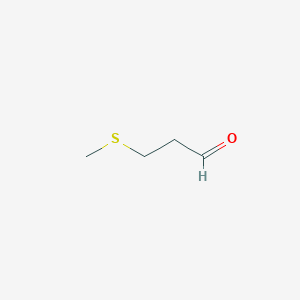
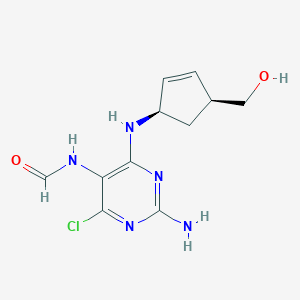
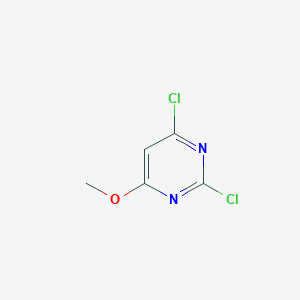

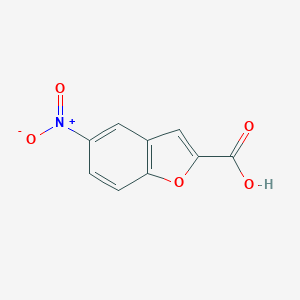
![(1R)-1-((4R,4aR,8aS)-2,6-diphenyltetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl)ethane-1,2-diol](/img/structure/B105717.png)
